Trimethyl citrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDLVZWGOPWKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061804 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-20-8 | |
| Record name | Trimethyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl citrate | |
| Source | DTP/NCI | |
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| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.955 | |
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| Record name | TRIMETHYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8176332L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of Trimethyl Citrate
Esterification Reactions for Trimethyl Citrate (B86180) Synthesis
Esterification stands as the cornerstone of trimethyl citrate production. This process involves the reaction of the three carboxylic acid groups of a citric acid molecule with three molecules of methanol (B129727) to form this compound and water. The reaction is reversible, which presents challenges in driving the process toward high product yields.
Direct Esterification of Citric Acid with Methanol
Direct esterification is the most common and industrially significant method for synthesizing this compound. researchgate.net The reaction involves heating a mixture of citric acid and an excess of methanol in the presence of an acid catalyst. The use of excess methanol and the continuous removal of water are critical strategies to shift the reaction equilibrium towards the formation of the tri-ester product. lookchem.com
The uncatalyzed esterification of citric acid is exceedingly slow; therefore, catalysis is essential for achieving practical reaction rates and yields. A variety of homogeneous and heterogeneous acid catalysts are employed for this purpose.
p-Toluenesulfonic Acid (p-TsOH) : This organosulfonic acid is a widely used catalyst in the synthesis of this compound. lookchem.com It is effective in promoting the esterification reaction to high conversions. A patented method describes using p-TsOH with repeated reaction and distillation steps to remove water, thereby driving the reaction to completion and achieving yields of over 80% with product purity exceeding 98%. google.com
Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is a traditional, cost-effective, and strong acid catalyst for esterification. researchgate.netresearchgate.net It effectively catalyzes the reaction of citric acid with methanol. rsc.org However, its use is associated with challenges such as equipment corrosion, the formation of by-products, and the generation of acidic waste, which complicates product purification and presents environmental concerns. researchgate.net
Zirconium(IV) Dichloride Oxide Hydrate (ZrOCl₂·xH₂O) : This compound has been reported as a highly efficient, cheap, and reusable catalyst for esterification reactions. google.com For the synthesis of this compound, the use of zirconium(IV) oxychloride in toluene (B28343) at 120°C for one hour has been shown to produce a yield of 99%. lookchem.com This catalyst is noted for its high activity, which can be further enhanced by removing water azeotropically. google.com
Solid Acid Catalysts : To overcome the drawbacks of homogeneous catalysts like sulfuric acid, various solid acid catalysts have been investigated. These catalysts are generally easier to separate from the reaction mixture, are often reusable, and can be less corrosive. researchgate.net Examples include:
Ion-Exchange Resins : Macroporous resins like Amberlyst-15 have been effectively used in the esterification of citric acid with other alcohols, demonstrating high catalytic activity. acs.orgresearchgate.net The principles are directly applicable to methanol esterification.
Sulfated Zirconia (SO₄²⁻/ZrO₂) : These solid superacids show high catalytic activity in esterification reactions. For the synthesis of tributyl citrate, SO₄²⁻/ZrO₂-TiO₂ catalysts have achieved citric acid conversions of over 95%. mdpi.com Similar performance is expected for this compound synthesis.
Zeolites : These microporous aluminosilicates, such as HZSM-5, can act as effective solid acid catalysts. Their defined pore structure and tunable acidity make them suitable for shape-selective catalysis and high-temperature reactions. chemicalbook.com
A comparative overview of different catalytic approaches is presented below:
| Catalyst | Type | Typical Conditions | Reported Yield/Conversion | Key Features |
| p-Toluenesulfonic Acid | Homogeneous | Reflux with methanol; multi-step distillation | >80% google.com | High yield, but requires complex water removal process. google.com |
| Sulfuric Acid | Homogeneous | Reflux with methanol | Effective, but quantitative data varies | Low cost, but corrosive and generates waste. researchgate.net |
| Zirconium(IV) Dichloride Oxide Hydrate | Homogeneous | 120°C in toluene, 1 hr | 99% lookchem.com | Highly efficient, cheap, and reusable. lookchem.comgoogle.com |
| Amberlyst-15 | Heterogeneous (Solid Acid) | 78-120°C | High conversion (data for ethanol) acs.orgresearchgate.net | Easily separable, reusable, less corrosive. researchgate.net |
| Sulfated Zirconia | Heterogeneous (Solid Acid) | ~120°C | >95% conversion (data for butanol) mdpi.com | High activity and stability. mdpi.com |
The esterification of citric acid with an alcohol like methanol is a series of three consecutive and reversible reactions, forming mono-, di-, and finally this compound. mdpi.com
Reaction Kinetics: Kinetic studies on the esterification of citric acid with ethanol (B145695) reveal that the formation of the mono- and di-esters is relatively fast, while the final esterification to the tri-ester is the rate-limiting step. acs.orgresearchgate.net This is largely due to increasing steric hindrance and a decreasing concentration of carboxylic acid groups as the reaction progresses. The reaction rate is significantly influenced by temperature, with higher temperatures leading to faster kinetics. acs.org However, excessively high temperatures can promote side reactions, such as dehydration of citric acid to form aconitic acid or etherification of the alcohol. acs.orgmdpi.com The reaction is also catalyzed by the citric acid itself and the intermediate mono- and di-esters, a phenomenon known as self-catalysis. acs.org
Thermodynamic Considerations: The esterification reaction is thermodynamically controlled and typically endothermic. researchgate.net This means that an increase in temperature favors the forward reaction, shifting the equilibrium towards a higher conversion of citric acid and a greater yield of this compound. researchgate.net Thermodynamic analysis of the synthesis of tributyl citrate, a similar process, showed that the Gibbs free energy change (ΔG) is negative, indicating a spontaneous reaction, and becomes more negative as the temperature rises. researchgate.net This confirms that high temperatures are thermodynamically favorable. To achieve high equilibrium conversion, a high molar ratio of alcohol to acid is necessary to shift the equilibrium towards the products, in accordance with Le Chatelier's principle. researchgate.net
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.
Temperature : Increasing the reaction temperature generally enhances the reaction rate and the equilibrium conversion. researchgate.net For the synthesis of triethyl citrate using an Amberlyst-15 catalyst, experiments were conducted between 78°C and 120°C. acs.org However, temperatures that are too high can lead to by-product formation. acs.org For poly(1,2-ethanediol citrate) synthesis catalyzed by p-toluenesulfonic acid, 140°C was found to be an optimal temperature to maximize the degree of esterification. researchgate.net
Molar Ratios : A significant excess of methanol is used to drive the reaction towards the formation of this compound. researchgate.net Molar ratios of alcohol to citric acid ranging from 3.5:1 to 16:1 have been reported for various citrate ester syntheses. researchgate.netmetu.edu.tr A Chinese patent for this compound synthesis uses a substantial excess of methanol, which is later recovered by distillation. google.com
Catalyst Loading : The concentration of the catalyst affects the reaction rate. For the synthesis of triethyl citrate, catalyst loadings of up to 5 wt% of ion-exchange resin were studied. acs.org For tributyl citrate, catalyst amounts of 0.5-2.0% of the total raw material weight were found to be effective when using a solid acid catalyst, achieving yields over 98%. The optimal catalyst concentration balances reaction speed with cost and potential side reactions.
The table below summarizes findings on the optimization of various citrate ester syntheses, with principles applicable to this compound.
| Parameter | Studied Range | Optimal Condition | System | Reference |
| Temperature | 78 - 120°C | Higher T increases rate, but also byproducts | Triethyl Citrate / Amberlyst-15 | acs.orgresearchgate.net |
| Temperature | 120 - 140°C | 140°C | Poly(ethanediol citrate) / p-TsOH | researchgate.net |
| Molar Ratio (Alcohol:Acid) | 5:1 and 10:1 | 10:1 showed higher selectivity | Triethyl Citrate / Sulfuric Acid | sciencepg.com |
| Molar Ratio (Alcohol:Acid) | 3.5:1 - 5.0:1 | 3.5:1 | Tributyl Citrate / Solid Acid | metu.edu.tr |
| Catalyst Loading | 0 - 10 wt% | Higher loading increases selectivity | Triethyl Citrate / Amberlyst-15 | sciencepg.com |
| Catalyst Loading | 0.5 - 2.0 wt% | 0.5 - 2.0 wt% | Tributyl Citrate / Solid Acid | metu.edu.tr |
Reaction Kinetics and Thermodynamic Considerations
Alternative Synthetic Routes
While direct esterification is dominant, other methods have been developed, often to achieve synthesis under milder conditions or to circumvent issues with specific catalysts.
The use of thionyl chloride (SOCl₂) provides a highly effective, alternative route for the synthesis of this compound. In this method, citric acid is dissolved in absolute methanol and cooled, typically in an ice bath. mdpi.com Thionyl chloride is then added dropwise. The reaction proceeds through the in-situ formation of a highly reactive acyl chloride intermediate, which then rapidly reacts with methanol. This method avoids the equilibrium limitations of direct esterification because the formation of the acyl chloride is irreversible. A reported procedure involves reacting citric acid with thionyl chloride in methanol between 0°C and 20°C, achieving a high yield of 98%. lookchem.com
Transesterification Processes
Transesterification is a significant reaction for this compound, enabling the modification of its properties for various applications by exchanging its methyl groups with other alkyl groups. evitachem.com This process involves the reaction of this compound with an alcohol in the presence of a catalyst. evitachem.com Catalysts such as zinc acetate (B1210297) or sulfuric acid can facilitate this transformation. The ability to undergo transesterification allows for the synthesis of mixed citrate esters, which can be valuable in creating derivatives with tailored characteristics for use in materials science and pharmaceuticals. evitachem.com
Green Chemistry Approaches to this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing citrate esters like this compound. These approaches focus on replacing hazardous reagents and minimizing waste. One strategy involves the use of solid acid catalysts, such as macroporous ion-exchange resins (e.g., Amberlyst), to replace traditional mineral acids like sulfuric acid. acs.org This simplifies catalyst separation and reduces corrosive waste streams.
Another green approach is the implementation of reactive distillation. acs.org This technique combines the chemical reaction (esterification) and product separation (distillation) into a single unit. For the synthesis of citrate esters, this process can drive the reaction towards completion by continuously removing water, a byproduct of esterification. acs.orggoogle.com A proposed scheme for a related compound involves a prereactor followed by a distillation column to remove water before the final reactive distillation column, achieving high product yields. acs.org Such methods are energy-efficient and reduce the environmental impact compared to conventional batch processes. acs.org A patented method for this compound synthesis highlights a multiple reaction and distillation dewatering process to promote the esterification to its endpoint, resulting in high purity product. google.com
Spectroscopic and Structural Elucidation Techniques for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. The spectra provide definitive evidence of the compound's formation, particularly the successful esterification of all three carboxylic acid groups of citric acid.
In the ¹H NMR spectrum, the protons of the three methyl ester groups (-OCH₃) typically appear as a sharp singlet. One analysis notes that these methyl proton peaks are expected in the range of δ 3.6–3.8 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the ester groups appear as a characteristic AB quartet or as two distinct doublets due to their diastereotopic nature, located near the central chiral carbon.
The ¹³C NMR spectrum provides further confirmation of the structure. It shows distinct signals for the methyl carbons of the ester groups, the quaternary carbon atom bearing the hydroxyl group, the methylene carbons, and the carbonyl carbons of the ester functionalities.
Table 1: Representative NMR Data for this compound
| Nucleus | Atom Type | Approximate Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H NMR | Methyl Protons (-OCH₃) | 3.6 - 3.8 |
| ¹H NMR | Methylene Protons (-CH₂-) | ~2.8 - 3.0 |
| ¹³C NMR | Methyl Carbons (-OCH₃) | ~52 |
| ¹³C NMR | Methylene Carbons (-CH₂-) | ~43 |
| ¹³C NMR | Quaternary Carbon (-C-OH) | ~73 |
| ¹³C NMR | Carbonyl Carbons (C=O) | ~170 - 173 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
X-ray Crystallography and Crystal Packing Analysis
X-ray crystallography has been employed to determine the precise three-dimensional molecular structure and crystal packing of this compound. nih.goviucr.org The compound crystallizes in the triclinic space group P-1. nih.govnih.gov The analysis reveals that the bond lengths and angles within the this compound molecule are comparable to those found in the parent molecule, citric acid. iucr.orgnih.gov A notable feature is that the C-C bonds adjacent to the terminal carboxyl groups are significantly shorter than those around the central carbon atom. nih.goviucr.org
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O₇ | nih.gov |
| Molecular Weight | 234.20 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.govnih.gov |
| a (Å) | 7.8428 (3) | nih.govnih.gov |
| b (Å) | 8.0256 (3) | nih.govnih.gov |
| c (Å) | 9.3965 (3) | nih.govnih.gov |
| α (°) | 109.915 (1) | nih.govnih.gov |
| β (°) | 92.832 (1) | nih.govnih.gov |
| γ (°) | 104.493 (1) | nih.govnih.gov |
| Volume (ų) | 532.46 (3) | nih.gov |
| Z | 2 | nih.govnih.gov |
The supramolecular architecture of this compound in the solid state is predominantly controlled by hydrogen bonding. nih.govnih.gov The most significant interaction is a classical O-H⋯O hydrogen bond involving the hydroxyl group of one molecule and a carbonyl oxygen of an adjacent molecule. nih.goviucr.org This interaction leads to the formation of centrosymmetric or "inversion" dimers, which are the principal motif in the crystal packing. nih.govnih.gov These dimers are described as enclosing R²₂(12) ring motifs. iucr.org
In addition to this primary interaction, the crystal structure is stabilized by an extensive network of weaker C-H⋯O contacts. nih.goviucr.org These weaker hydrogen bonds, involving methyl and methylene groups as donors and carbonyl oxygens as acceptors, link the inversion dimers into a comprehensive three-dimensional network. nih.gov
Hydrogen Bonding Interactions and Dimer Formation
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a important analytical technique for the characterization of this compound, providing valuable information about its molecular structure and the presence of specific functional groups. The IR spectrum of this compound is characterized by absorption bands that correspond to the vibrational frequencies of its constituent bonds.
The most prominent features in the IR spectrum of this compound are associated with the carbonyl (C=O) stretching vibrations of the ester groups and the hydroxyl (O-H) group. The presence of three ester functional groups results in strong absorption bands typically observed in the region of 1700-1750 cm⁻¹. The exact position of these bands can be influenced by the molecular environment and any intermolecular interactions. For instance, in a study of cellulose (B213188) modified with citric acid, the formation of ester linkages was confirmed by the appearance of a peak at 1740.43 cm⁻¹, attributed to the C=O stretching of the ester group. rsc.org
The O-H stretching vibration of the tertiary hydroxyl group in this compound gives rise to a broad absorption band, typically in the range of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. In a related study on ester cellulose citrate, a broad absorption band at 3406.82 cm⁻¹ was assigned to the O-H functional group. rsc.org
Other significant vibrations include the C-O stretching of the ester groups, which are typically found in the 1000-1300 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl and methylene groups are also present, generally appearing around 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
Table 1: General Infrared (IR) Spectroscopy Peak Assignments for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) |
| C-H (Alkane) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1735 - 1750 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| C-H (Alkane) | Bending | 1350 - 1480 |
This table is generated based on general spectroscopic principles and data from related compounds.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling are powerful tools for investigating the properties and behavior of this compound at the molecular level. These methods provide insights that can be difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules. dtic.mil By calculating the electron density, DFT can provide valuable information about the distribution of electrons within the this compound molecule, which in turn determines its chemical properties and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. researchgate.netnih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For instance, the electrophilicity index helps to classify molecules as electrophiles or nucleophiles. While specific DFT studies on this compound are not extensively documented, the methodologies are well-established for similar organic molecules. acs.orgresearchgate.net
Table 2: Conceptual DFT-Derived Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
This table outlines the common reactivity descriptors calculated using DFT.
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can be employed to explore its conformational landscape, which is the collection of all possible three-dimensional arrangements of the molecule.
By simulating the movements of the atoms in this compound over time, MD can identify the most stable conformations and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The results of MD simulations can provide information on the preferred shapes of the molecule in different environments, such as in solution or when interacting with other molecules like polymers.
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.
One of the most valuable applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Using methods like DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule and assign the signals to specific atoms. PubChem provides experimental ¹³C NMR data for this compound, which could be used as a benchmark for such computational studies. nih.gov
Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. umass.edu This can be particularly useful for assigning the often complex and overlapping bands in an experimental IR spectrum. A comparison between the calculated and experimental IR spectrum can provide a high degree of confidence in the structural assignment.
Table 3: Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O (ester) | Data not available |
| C-O (ester) | Data not available |
| C (quaternary) | Data not available |
| CH₂ | Data not available |
| CH₃ | Data not available |
| Source: PubChem. A full, assigned experimental spectrum is not publicly available. |
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be applied to study its synthesis, typically through the esterification of citric acid with methanol, as well as its potential degradation pathways. chemicalbook.comguidechem.com
By calculating the energies of reactants, products, intermediates, and transition states, quantum chemical studies can map out the entire reaction pathway. This provides a detailed understanding of the reaction mechanism, including the identification of the rate-determining step and the role of catalysts. For example, a DFT study on the acid-catalyzed esterification of acetic acid with methanol detailed the formation of cyclic prereaction and transition structures. researchgate.net A similar approach could be applied to the synthesis of this compound.
A kinetic study on the esterification of citric acid with butyl glycol, supported by DFT calculations, has provided insights into the preferential esterification at different positions on the citric acid molecule. acs.org Such studies are crucial for optimizing reaction conditions to improve the yield and selectivity of this compound synthesis.
Applications of Trimethyl Citrate in Advanced Materials Science and Engineering
Role as a Plasticizer in Polymer Systems
As a plasticizer, trimethyl citrate (B86180) is incorporated into polymer matrices to increase their workability and flexibility. bouling-plasticizer.com It achieves this by inserting itself between the polymer chains, thereby reducing the intermolecular forces that hold them together. bouling-plasticizer.commdpi.com This action effectively lowers the glass transition temperature of the polymer, making the material less brittle and more pliable. evitachem.com
The effectiveness of a plasticizer is heavily dependent on its compatibility with the host polymer. Trimethyl citrate's compatibility with various polymers is influenced by factors such as polarity and the potential for intermolecular interactions. sci-hub.se The presence of ester groups in both this compound and certain polymers, like poly(lactic acid) (PLA), allows for polar interactions that contribute to good solubility and miscibility. scielo.br
Research on similar citrate esters, such as triethyl citrate (TEC) and acetyl tributyl citrate (ATBC), has provided insights into these interactions. Studies using Fourier-transform infrared (FTIR) spectroscopy on PLA plasticized with these citrate esters have indicated the formation of intermolecular hydrogen bonds between the polymer and the plasticizer. researchgate.net This compatibility is crucial for forming a homogeneous system where the plasticizer remains well-dispersed within the polymer matrix. sci-hub.se
The Hansen solubility parameter (δ) is a useful predictor for plasticizer/polymer compatibility, with a smaller difference in δ values generally indicating better compatibility. sci-hub.se For instance, the compatibility of tributyl citrate (TBC) with polyvinyl chloride (PVC) has been attributed to favorable interactions, leading to improved thermal stability and transparency of the PVC material. mdpi.com
Table 1: Examples of Polymer Systems and this compound's Role
| Polymer System | Role of this compound | Key Interaction Type |
|---|---|---|
| Poly(lactic acid) (PLA) | Increases flexibility and ductility. scielo.br | Polar interactions between ester groups. scielo.br |
| Polyvinyl chloride (PVC) | Enhances flexibility and acts as a non-toxic alternative to phthalates. chemondis.commdpi.com | Intermolecular forces are weakened. mdpi.com |
| Cellulose (B213188) Acetate (B1210297) | Improves processability and reduces brittleness. researchgate.net | Hydrogen bonding. |
The primary mechanism by which this compound plasticizes polymers is by increasing polymer chain mobility and the free volume within the material. redalyc.org By positioning itself between polymer chains, it effectively pushes them further apart, creating more empty space (free volume). rsc.org This increased free volume allows for easier segmental motion of the polymer chains, which is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg). redalyc.orgrsc.org
Studies on PLA plasticized with citrate esters have demonstrated a significant decrease in the glass transition temperature with increasing plasticizer content. researchgate.net This reduction in Tg is a direct consequence of the enhanced chain mobility. redalyc.org The small molecular size of plasticizers like this compound enables them to efficiently occupy the intermolecular spaces, reducing the energy required for molecular motion and disrupting hydrogen bonding between polymer chains. redalyc.org
The addition of plasticizers can also influence the crystallinity of polymers. For instance, in PLA, the presence of citrate esters like TEC and ATBC has been shown to increase the degree of crystallinity. researchgate.net This is because the increased chain mobility facilitates the arrangement of polymer chains into more ordered crystalline structures. researchgate.netredalyc.org
Table 2: Impact of Citrate Ester Plasticizers on Thermal Properties of PLA
| Plasticizer System | Plasticizer Content (%) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| PLA - TEC | 15 | 31.21 |
| PLA - TEC | 20 | 23.56 |
| PLA - TEC | 30 | 10.29 |
| PLA - ATBC | 15 | 36.67 |
| PLA - ATBC | 20 | 27.02 |
| PLA - ATBC | 30 | 12.21 |
Data adapted from a study on triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) with Poly(lactic acid) (PLA). redalyc.org
This compound and other citrate esters are particularly significant in the context of biodegradable polymers like poly(lactic acid) (PLA). scielo.br PLA is a promising biopolymer derived from renewable resources, but its inherent brittleness can limit its applications. scielo.brmdpi.com Citrate-based plasticizers, being non-toxic and biodegradable, are ideal for modifying PLA to enhance its flexibility and toughness, making it suitable for a wider range of uses, such as in packaging and biomedical devices. scielo.brmdpi.com
Research has shown that citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) are compatible with PLA and effectively reduce its glass transition temperature, thereby increasing its ductility. scielo.brredalyc.org The addition of these plasticizers can improve the processability of PLA and enhance its mechanical properties. scielo.br For example, the use of TEC as a dispersing aid in PLA/chitin nanocrystal composites has been shown to improve the dispersion of the nanocrystals, leading to enhanced thermal and mechanical properties of the final material. mdpi.comnih.gov
The good solubility of citrate plasticizers in PLA is attributed to the polar interactions between the ester groups of both the polymer and the plasticizer. scielo.br This compatibility ensures a stable and homogeneous blend. scielo.br
This compound is utilized as a plasticizer in the production of coatings and films to impart flexibility and durability. guidechem.com In the pharmaceutical industry, for example, it is used in tablet coatings to improve their stability and control the release of the active ingredients. guidechem.commyskinrecipes.com Its non-toxic nature makes it a suitable choice for such applications. evitachem.com
In the realm of food packaging, this compound can be used in the formulation of flexible films. pmarketresearch.com Its ability to enhance the flexibility of polymers like PVC without the use of potentially harmful phthalates is a significant advantage. pmarketresearch.com The demand for bio-based and biodegradable plasticizers is growing, and this compound fits well within this trend. pmarketresearch.com
The increasing environmental and health concerns associated with traditional plasticizers, such as phthalates, have driven the search for safer and more sustainable alternatives. bouling-plasticizer.com this compound, being derived from citric acid—a product of fermentation—is considered a bio-based and environmentally friendly plasticizer. chemondis.comkemdikbud.go.id Its biodegradable nature and low toxicity make it an attractive substitute for conventional plasticizers. chemondis.combouling-plasticizer.com
The development of "green" plasticizers is a key area of research in sustainable chemistry. pascalchem.com Citrate esters, including this compound, are at the forefront of this movement. kasel.com They are not classified as Volatile Organic Compounds (VOCs) or Hazardous Air Pollutants (HAPs), and they exhibit rapid biodegradability. kasel.com The push for sustainable materials is evident in various industries, from food packaging and medical devices to toys, where safety and environmental impact are paramount. pmarketresearch.combouling-plasticizer.com
Applications in Coatings and Films
Applications in Green and Sustainable Technologies
The use of this compound extends into the broader field of green and sustainable technologies. Its role as a bio-based plasticizer contributes to the development of more environmentally friendly plastics and materials. pmarketresearch.com The move away from petrochemical-based additives towards renewable and biodegradable alternatives is a critical aspect of creating a more sustainable industrial ecosystem. pascalchem.com
The synthesis of this compound itself can be achieved through green chemistry principles. For instance, the esterification of citric acid (which can be derived from waste citrus fruits) with ethanol (B145695) over a reusable catalyst presents a sustainable production route. kemdikbud.go.id This approach minimizes waste and utilizes renewable feedstock. kemdikbud.go.id
Furthermore, the application of this compound in biodegradable polymers like PLA supports the lifecycle of sustainable products. epfl.ch These materials can be composted at the end of their life, reducing the burden on landfills. mdpi.com The use of this compound in such applications aligns with the goals of a circular economy, where resources are used more efficiently and waste is minimized.
Bio-based Additives for Agricultural Sprays (Analogy to Triethyl Citrate)
While direct research on this compound as an agricultural spray additive is not extensively documented, its close analogue, triethyl citrate, provides a strong basis for its potential in this area. Triethyl citrate, a bio-based compound derived from citric acid, is used as a green adjuvant in agricultural sprays to improve their effectiveness. discoveracs.org It enhances the wettability of agrochemical spray applications, a crucial factor for ensuring that pesticides and other treatments effectively cover the plant surfaces. discoveracs.org Given the structural and chemical similarities between this compound and triethyl citrate, it is plausible that this compound could offer similar benefits as a bio-based, biodegradable option to replace synthetic adjuvants. discoveracs.orgjungbunzlauer.com Both compounds are part of the citrate ester family, which is known for good plant compatibility and low volatility, making them suitable for agricultural formulations. jungbunzlauer.com
Demulsification Performance in Oil-Water Emulsions
In the petroleum industry, the separation of water from crude oil is a critical and energy-intensive process. This compound has emerged as a key component in the synthesis of novel, highly efficient demulsifiers. Researchers have developed a demulsifier, designated TCED, which utilizes this compound as its hydrophilic core. nih.gov This innovative demulsifier has demonstrated exceptional performance, achieving a demulsification efficiency of up to 99.06% at a relatively low temperature of 40°C. nih.gov
Another study focused on a hyperbranched poly(amido amine) demulsifier (PTC) that uses this compound as its central core. researchgate.net This demulsifier showed significant efficiency in breaking down diesel emulsions at room temperature. researchgate.net The findings from these studies highlight the potential of this compound-based demulsifiers to reduce the energy consumption and costs associated with resolving water-in-oil emulsions. nih.govresearchgate.net
Table 1: Performance of this compound-Based Demulsifiers
| Demulsifier | Core Component | Emulsion Type | Demulsification Temperature (°C) | Maximum Efficiency (%) | Reference |
|---|---|---|---|---|---|
| TCED | This compound | Water-in-Oil | 40 | 99.06 | nih.gov |
| PTC | This compound | Diesel Emulsion | Room Temperature | - | researchgate.net |
Anti-wrinkle Finishing of Textile Fabrics
In the textile industry, there is a continuous search for formaldehyde-free anti-wrinkle finishing agents. This compound has been investigated as a viable option for cotton fabrics. researchgate.netresearchgate.net The anti-wrinkle effect is achieved through a transesterification reaction between the ester groups of this compound and the hydroxyl groups of the cellulose fibers in the cotton. researchgate.net This reaction creates crosslinks within the fabric's structure, which imparts improved crease resistance. The use of catalysts, such as zinc acetate, can further enhance the effectiveness of the anti-wrinkle treatment. researchgate.net
Flame Retardant Applications
This compound has been identified as a useful flame retardant, particularly in the manufacturing of candles. chemicalbook.comlookchem.comlongchangchemical.com Its melting point is compatible with the flammability requirements of candle products, and it can be incorporated to act as the main flame retardant agent, also influencing the color of the flame. chemicalbook.comlookchem.comlongchangchemical.comzhonglanindustry.com Beyond candles, its flame-retardant properties are also being explored in moldable resin compositions. evitachem.com
Use in Pharmaceutical and Pesticide Synthesis
The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and pesticides. chemicalbook.comlookchem.comlongchangchemical.comzhonglanindustry.com It serves as a stable starting material for creating more complex molecules with desired biological activities. longchangchemical.comzhonglanindustry.com
Synthesis of Citrate-Ciprofloxacin Conjugates with Antibacterial Activity
A significant application of this compound in medicinal chemistry is its use as a reagent in the preparation of citrate-ciprofloxacin conjugates. chemicalbook.comlookchem.comnih.govcymitquimica.com Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic. lookchem.com By conjugating it with citrate, researchers aim to enhance its uptake by bacteria, potentially overcoming certain mechanisms of antibiotic resistance. lookchem.comresearchgate.net The synthesis involves creating regioisomeric citrate-functionalized ciprofloxacin conjugates, which have been tested for their antimicrobial activity against various clinically relevant bacteria. nih.govlookchem.combrad.ac.uk The process often involves preparing methyl esters of citric acid, such as this compound, which have a free carboxylic acid moiety to allow for direct conjugation to the ciprofloxacin molecule. lookchem.com
Role as a Reagent in Drug Synthesis
Beyond the specific example of ciprofloxacin conjugates, this compound serves as a versatile reagent and intermediate in broader drug synthesis. longchangchemical.comacs.org Its ester and hydroxyl groups provide reactive sites for various chemical transformations, allowing for its incorporation into a wide range of organic molecules. guidechem.com It is a key raw material for producing citric acid hydrochloride, which is then used to synthesize citrazinic acid. longchangchemical.comzhonglanindustry.com This highlights its role as a fundamental building block in the synthesis of various pharmaceutical compounds.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Triethyl citrate |
| Ciprofloxacin |
| Citrate-Ciprofloxacin Conjugates |
| Zinc acetate |
| Citric acid hydrochloride |
Other Emerging Applications
This compound is utilized in the formulation of adhesives and sealants due to its multifunctional properties. Its solvent characteristics are beneficial in achieving the desired consistency and performance of the final product. starskychemical.com The compound serves as a key component in various adhesive types, contributing to their processing and final physical properties.
Table 1: Functions of this compound in Adhesives and Sealants
| Function | Application Area | Benefit | Source(s) |
| Raw Material | Synthetic Hot-Melt Adhesives | Serves as a fundamental building block for the adhesive. | chemicalbook.comchembk.comlongchangchemical.comlookchem.com |
| Initiator | Polyamide Adhesives | Facilitates the polymerization process. | chembk.comchemicalbook.comlongchangchemical.com |
| Solvent | General Adhesives & Sealants | Helps to dissolve other components to achieve desired consistency and performance. | starskychemical.com |
| Plasticizer | Polymer-based Sealants | Reduces polymer hardness, increasing flexibility. | connectchemicals.comjungbunzlauer.com |
| Viscosity Regulator | General Adhesives & Sealants | Controls the flow properties of the formulation. | connectchemicals.comjungbunzlauer.com |
The properties of this compound make it an effective solvent and film-forming agent in various industrial applications. starskychemical.comguidechem.com Its ability to dissolve other substances makes it a valuable component in the formulation of products such as paints, coatings, and inks. starskychemical.com It is also identified as a potential solvent for household cleaning products. chemicalbook.comchemicalbook.comchemdad.com
Beyond its role as a solvent, this compound is recognized as a film-former. chemicalbook.comguidechem.comchemdad.com When used in coatings and polymers, it contributes to the flexibility and durability of the resulting product. guidechem.com The film-forming capability of citrate esters is valued for creating thin, continuous films that can enhance the durability and performance of the surface they are applied to. aurorium.com In the context of polymer films, related citrate esters have been shown to be crucial plasticizers that influence the mechanical properties of the film, such as tensile strength and elongation, which are critical for performance. nih.gov
Table 2: Properties of this compound as a Solvent and Film-Former
| Property | Description | Application | Source(s) |
| Solvency | Capable of dissolving a variety of other substances. | Used in the formulation of paints, coatings, inks, and household cleaners. | starskychemical.comchemicalbook.comchemdad.com |
| Film Formation | Can form a continuous film. | Used in coatings and polymers to enhance surface properties. | chemicalbook.comguidechem.comaurorium.com |
| Plasticization | Increases flexibility and durability of the film. | Contributes to the mechanical resilience of polymer coatings. | guidechem.comnih.gov |
| Water Solubility | 53.2 g/L at 20°C. | Relevant for formulation and environmental profile. | lookchem.comchemdad.com |
Biological and Biochemical Interactions of Trimethyl Citrate
Biological Origin and Natural Occurrence
Trimethyl citrate (B86180) has been identified in various natural sources, highlighting its role as a naturally occurring organic compound. nih.govalibaba.com
Trimethyl citrate is a known constituent of Dioscorea opposita, commonly known as Chinese yam. chemicalbook.comcenmed.comlookchem.comsigmaaldrich.comsigmaaldrich.com Its presence in this plant underscores its natural origin and potential role in the plant's biochemistry.
The filamentous fungus Aspergillus niger is capable of producing this compound. nih.govresearchgate.net Research involving the cultivation of an Aspergillus niger strain isolated from a soil sample demonstrated the production of significant levels of both dimethyl citrate and this compound. nih.govresearchgate.net This finding was noted as the first report of methylated citric acid derivatives being produced by a filamentous fungus. nih.govresearchgate.net Aspergillus niger is widely used in the industrial production of citric acid. caldic.com
Presence in Dioscorea opposita
Enzymatic Interactions and Metabolism
The chemical structure of this compound, being an ester of citric acid, suggests its susceptibility to enzymatic reactions, particularly hydrolysis, and its potential integration into central metabolic pathways.
This compound has been studied for its inhibitory effects on monoamine oxidase-B (MAO-B). chemicalbook.comcenmed.comlookchem.comsigmaaldrich.comsigmaaldrich.com MAO-B is an enzyme involved in the oxidative deamination of various monoamines and catecholamines, including dopamine. nih.gov Inhibition of MAO-B can lead to increased levels of these neurotransmitters and is a therapeutic strategy for neurological conditions like Parkinson's disease. nih.gov Studies have determined the IC50 value for this compound's inhibition of MAO-B, indicating its potential as a MAO-B inhibitor. chemicalbook.comcenmed.comlookchem.comkoreascience.kr
Table 1: Investigated Enzymatic Interaction of this compound
| Enzyme | Interaction Type | Finding |
|---|
As an ester, this compound is expected to undergo hydrolysis catalyzed by esterase enzymes. evitachem.comnih.gov In aqueous or acidic environments, it can be hydrolyzed back into its parent compounds, citric acid and methanol (B129727). evitachem.com This reaction is a common metabolic pathway for ester-containing compounds in biological systems. Studies on the structurally similar compound, triethyl citrate, have shown that it is rapidly metabolized by esterases in liver homogenates and blood serum, breaking down into citric acid and ethanol (B145695). europa.euchemicalbook.com This suggests that this compound would likely follow a similar metabolic fate, being hydrolyzed by esterases to yield citric acid and methanol.
Following hydrolysis, the resulting citric acid from this compound can be integrated into the citric acid cycle (also known as the Krebs cycle or TCA cycle). europa.euwikipedia.orgchemeurope.com The citric acid cycle is a fundamental metabolic pathway in all aerobic organisms, responsible for a major part of the energy production derived from food. wikipedia.org Citrate is a key intermediate in this cycle, where it is formed from the condensation of oxaloacetate and acetyl-CoA. chemeurope.comnih.govfrontiersin.org The citrate then undergoes a series of enzymatic reactions, ultimately regenerating oxaloacetate to continue the cycle. wikipedia.orgchemeurope.com Therefore, the citrate component of this compound can enter this central metabolic hub after being liberated by esterase activity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetyl-CoA |
| Citrate |
| Citric Acid |
| Dimethyl Citrate |
| Dopamine |
| Ethanol |
| Methanol |
| Monoamine Oxidase-B |
| Oxaloacetate |
| Triethyl Citrate |
General Esterase Hydrolysis (Inference from Citrate Esters)
Interactions with Biological Macromolecules and Cellular Systems
The interaction of this compound with biological systems is a multifaceted area of study, revealing its potential in various biomedical and biotechnological applications. Research has explored its role as a precursor in creating antimicrobial agents, its inherent biocompatibility, its effects on specific cellular metabolic processes, and its utility in the functionalization of nanomaterials.
This compound serves as a key reagent in the synthesis of citrate-ciprofloxacin conjugates, which are designed to enhance the uptake of the antibiotic ciprofloxacin (B1669076) by bacteria. The core concept is to utilize the bacterial iron-citrate uptake pathway to increase the intracellular concentration of the antibiotic, thereby overcoming certain resistance mechanisms. researchgate.net
Two primary regioisomeric citrate-functionalized ciprofloxacin conjugates have been synthesized and evaluated for their antimicrobial efficacy against a range of clinically relevant bacteria. researchgate.net The synthesis involves coupling this compound to the piperazinyl ring of ciprofloxacin, followed by deprotection. google.com
Research findings on the antimicrobial activity of these conjugates have been varied:
Activity against Susceptible Strains: Studies have shown that citrate-ciprofloxacin conjugates retain activity against bacterial strains that are susceptible to the parent ciprofloxacin drug. The regiochemistry of the citrate moiety does not appear to significantly influence the conjugate's activity. researchgate.net
Enhanced Activity: Some N-acyl ciprofloxacin derivatives have demonstrated enhanced activity against certain Gram-positive species compared to ciprofloxacin alone. nih.gov For instance, specific trimethyl lock ciprofloxacin quinone derivatives were found to be highly active against Staphylococcus aureus and Micrococcus luteus. nih.gov
Reduced Potency and Uptake: Conversely, some studies have reported that the attachment of a citrate mimic to ciprofloxacin can lead to decreased potency against certain strains, such as Escherichia coli. researchgate.net This reduction in activity has been attributed to a combination of lower DNA gyrase inhibition and reduced bacterial uptake. researchgate.net Using radiolabelled analogues, investigations have revealed that cellular uptake of some citrate conjugates into E. coli can be limited. researchgate.net
Dual-Action Mechanisms: For some derivatives, like the potent 8-Cip, it is suggested that they may act through a dual-action mechanism, contributing to their enhanced antibacterial effects. nih.gov
The following table summarizes the antimicrobial activity of selected ciprofloxacin conjugates from a study on N-acylated derivatives.
Data sourced from a study on N-acyl ciprofloxacin derivatives based on the trimethyl lock structure. nih.gov
This compound and the polymers derived from it are noted for their excellent biocompatibility and biodegradability, making them suitable for a variety of medical applications. nih.gov
Biomaterials for Tissue Engineering: Citrate-based polymers are increasingly used in regenerative medicine. nih.gov Their properties, such as being biomimetic, having tunable mechanical characteristics, and being biodegradable, make them ideal for creating scaffolds for tissue regeneration, including cardiovascular, orthopedic, and other soft tissue applications. nih.gov These materials have demonstrated good compatibility with human aortic endothelial cells. nih.gov
Drug Delivery Systems: The biocompatible nature of this compound makes it a promising candidate for drug delivery systems. It can act as a carrier molecule and form stable emulsions, which is advantageous for encapsulating therapeutic agents, thereby enhancing their solubility and bioavailability for controlled release.
Medical Devices: Due to its compatibility with biological systems, this compound is employed in the formulation of biocompatible polymers used in medical devices. evitachem.comgsconlinepress.com
The inherent properties of citrate-based polymers make them a cornerstone in the development of next-generation medical materials.
Research has indicated that this compound can influence specific metabolic pathways. One notable finding is its ability to inhibit the production of S-phenylmercapturic acid (SPMA). biosynth.com SPMA is a urinary metabolite formed when the body processes aromatic compounds like benzene. biosynth.comscience.govnih.gov The proposed mechanism for this inhibition is the ability of this compound to form hydrogen bonds with the hydroxyl group on S-phenylmercapturic acid. biosynth.com This interaction may interfere with its formation or subsequent metabolic handling. Additionally, this compound has been observed to inhibit hydrochloric acid-induced skin cell death, potentially through the formation of intramolecular hydrogen bonds. biosynth.com
Citrate, the parent molecule of this compound, is widely used as a stabilizing or "capping" agent in the synthesis of nanoparticles, particularly gold nanoparticles (AuNPs). researchgate.netnih.govucc.ie The principles governing these interactions provide insight into how this compound itself might interact with such systems.
The citrate adlayer on a nanoparticle surface imparts a negative charge, which creates electrostatic repulsion between particles, preventing them from aggregating and ensuring colloidal stability. researchgate.netchemrxiv.org This charged surface is crucial for subsequent interactions with biological macromolecules.
Protein Interaction: The negatively charged citrate surface can interact with proteins through electrostatic forces, particularly with positively charged amino acid residues on the protein's surface. nih.gov This interaction can sometimes lead to changes in the protein's conformation. nih.gov
Nucleic Acid Interaction: Similarly, nucleic acids can bind to nanoparticles, and their interaction can retard citrate-induced aggregation. nih.gov The more structured double-stranded DNA has a more pronounced protective effect against aggregation than single-stranded DNA, a principle that has been exploited in developing assays for detecting specific oligonucleotide sequences. nih.gov
Controlling Interactions: The stability and interaction of citrate-capped nanoparticles are sensitive to the surrounding environment, such as pH. researchgate.net By controlling the pH, the protonation state of the citrate molecules can be managed, which in turn influences their interaction with other molecules and can prevent aggregation when functionalizing the nanoparticles with charged ligands. chemrxiv.org
These principles highlight the critical role of the citrate moiety in mediating the interface between nanomaterials and biological systems, a role that is foundational to applications in diagnostics, sensing, and drug delivery.
Environmental Fate and Degradation Pathways of Trimethyl Citrate
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and thermal degradation.
Hydrolysis in Aqueous Environments (Inference from other Citrate (B86180) Esters)
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In aqueous environments, esters like trimethyl citrate can undergo hydrolysis to yield their constituent acid and alcohol. evitachem.comlibretexts.org For this compound, this process would regenerate citric acid and methanol (B129727). evitachem.com
The rate of hydrolysis is influenced by pH and temperature. fao.org Generally, the hydrolysis of esters is catalyzed by acids or bases. fao.org Under acidic conditions, such as with 1M HCl at 80°C for 6 hours, this compound can be hydrolyzed with a 95% recovery of citric acid. In basic conditions, for instance with 2M NaOH at 60°C for 4 hours, complete saponification (hydrolysis) occurs.
It is expected that all citrate esters undergo hydrolysis to citric acid and the corresponding alcohol. federalregister.gov For example, triethyl citrate (TEC) hydrolyzes to citric acid and ethanol (B145695). federalregister.gov Similarly, acetyl tributyl citrate (ATBC) is hydrolyzed in both human and rat liver homogenates to produce n-butanol and tributyl citrate (TBC). federalregister.gov The water solubility of this compound, which is 53.2 g/L at 20°C, also plays a role in its hydrolysis kinetics.
Simulations of citrate-based polyesters have shown that ester hydrolysis is a key degradation pathway. osti.gov The mechanism often involves the protonation of the ester by a water molecule, followed by the cleavage of the C-O bond to form an acid and an alcohol. osti.gov The activation energy for the hydrolysis of esters like methyl acetate (B1210297) and 1,6-hexanediol (B165255) citrate is lower than that for ether hydrolysis, indicating that esters are more readily hydrolyzed. osti.gov
Photolysis and Atmospheric Degradation (Inference from related compounds)
Photolysis is the decomposition of molecules by light. The atmospheric fate of a compound is largely determined by its reaction with photochemically produced hydroxyl radicals. For the related compound triethyl citrate, the half-life for this reaction in the air is estimated to be 4 days. nih.gov Triethyl citrate does not absorb light at wavelengths greater than 290 nm, meaning it is not expected to undergo direct photolysis by sunlight. nih.govnih.gov Given the structural similarity, a similar behavior can be inferred for this compound.
In the presence of iron, citrate buffers can undergo photodegradation when exposed to near UV and visible light. researchgate.net This process can lead to the formation of reactive intermediates. nih.gov Studies on the photolysis of Fe(III)-citrate complexes show a sequence of photochemical reactions in aqueous solutions. rsc.org
Thermal Degradation Characteristics
Thermal degradation is the breakdown of molecules at elevated temperatures. This compound has a melting point between 75-78°C. aksci.com Its decomposition temperature is reported to be above 200°C, at which point it yields citraconic anhydride (B1165640) and methanol. Another source indicates a boiling point of 176°C at a reduced pressure of 15.75 mmHg. fishersci.com During a fire, irritating and highly toxic gases, including carbon oxides, may be generated through thermal decomposition or combustion. aksci.com Safety data sheets indicate that hazardous decomposition products under fire conditions are carbon monoxide (CO) and carbon dioxide (CO2). fishersci.comchemicalbook.com
Biotic Degradation Mechanisms
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms.
Biodegradation in Soil and Water Systems (Inference from related compounds)
The biodegradation of this compound in soil and water is a crucial aspect of its environmental fate. While specific data for this compound is limited, information from related citrate esters suggests it is likely biodegradable. For instance, acetyl tributyl citrate showed 82% of its theoretical biochemical oxygen demand (BOD) in 4 weeks in a standard test, indicating it is readily biodegradable. nih.gov This suggests that biodegradation may be an important environmental fate process for other citrate esters like triethyl citrate and, by extension, this compound in soil and water. nih.gov
The addition of citrate esters as plasticizers to polymers like cellulose (B213188) acetate has been shown to dramatically increase the biodegradation rates of the polymer. tandfonline.comtandfonline.com This is attributed to the inherent biodegradability of the citrate esters themselves. tandfonline.com
The process of biodegradation in soil and water is complex, influenced by factors such as the type of microorganisms present, temperature, pH, and humidity. mdpi.comepa.gov For citrate-based compounds, biodegradation often involves the initial hydrolysis of ester bonds by microbial enzymes. osti.gov
Microbial Metabolism of Citrate Esters
Microorganisms play a key role in the breakdown of citrate esters. osti.gov The metabolism of citrate is a well-studied process in many bacteria, particularly lactic acid bacteria (LAB). frontiersin.orgresearchgate.net In these organisms, citrate metabolism typically involves three main steps:
Uptake: Citrate is transported into the cell by a specific permease. frontiersin.orgfrontiersin.org
Cleavage: Citrate is converted to acetate and oxaloacetate by the enzyme citrate lyase. frontiersin.orgfrontiersin.orgresearchgate.net
Decarboxylation: Oxaloacetate is then broken down into pyruvate (B1213749) and carbon dioxide by oxaloacetate decarboxylase. frontiersin.orgfrontiersin.org
Pyruvate can then enter various metabolic pathways, leading to the production of compounds like lactate, formate, acetate, ethanol, and aromatic compounds such as diacetyl. frontiersin.orgscirp.org The ability to metabolize citrate provides a competitive advantage to some bacteria in certain environments. scirp.org
While the direct microbial metabolism of this compound has not been extensively detailed, it is expected that microorganisms would first hydrolyze the ester bonds to release citric acid and methanol. federalregister.gov The resulting citric acid would then be metabolized through established pathways like the Krebs cycle (also known as the citric acid cycle), a central metabolic pathway for energy production in many organisms. numberanalytics.com The released methanol would also be metabolized by methylotrophic microorganisms.
Formation and Fate of Metabolites
The breakdown of this compound in the environment is expected to proceed primarily through hydrolysis. This process, which can occur in aqueous environments or be mediated by enzymes in microorganisms, involves the cleavage of the ester bonds. evitachem.com The primary metabolites resulting from the complete hydrolysis of this compound are citric acid and methanol. evitachem.com
Citric acid is a naturally occurring organic acid that plays a central role in the metabolism of virtually all aerobic organisms through the citric acid cycle (also known as the Krebs or TCA cycle). nih.gov As a ubiquitous intermediate in cellular metabolism, citric acid is readily biodegradable and is not expected to persist in the environment. ijcmas.com Methanol, a simple alcohol, is also biodegradable and can be utilized by a wide range of microorganisms as a carbon and energy source.
In some instances, partial hydrolysis may occur, leading to the formation of dimethyl citrate and monomethyl citrate. These compounds would likely undergo further hydrolysis to citric acid and methanol.
Under certain conditions, such as photochemical degradation in the presence of trace metals like iron, citrate can decompose into other intermediates, including 3-oxoglutarate and acetone. nih.gov While this has been observed with citric acid itself, it suggests potential alternative degradation pathways for citrate esters under specific environmental conditions.
The fate of metabolites from other, more complex citrate esters, such as acetyl tributyl citrate (ATBC), has been studied more extensively. For ATBC, metabolism leads to a variety of polar metabolites, including acetyl citrate, monobutyl citrate, and dibutyl citrate. cpsc.gov This highlights that the specific structure of the citrate ester influences the array of potential metabolites.
Environmental Distribution and Mobility
The way this compound moves through and partitions between different environmental compartments—soil, water, and air—is crucial to understanding its potential impact.
For comparison, acetyl tributyl citrate (ATBC), another citrate ester, has an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 1800, indicating a tendency to adsorb to suspended solids and sediments. cpsc.gov However, triethyl citrate (TEC), with a higher water solubility, is not expected to significantly adsorb to suspended solids and sediment. nih.gov Given that this compound has a lower molecular weight and fewer carbon atoms in its ester groups than ATBC, its adsorption potential is likely to be lower than that of ATBC. Citrate itself can be used to extract metals from sediments, indicating its ability to interact with soil components. rsc.org The actual adsorption behavior of this compound will depend on various soil properties, such as organic carbon content, clay mineralogy, and pH. ucf.edu
Table 1: Adsorption Potential of Related Citrate Esters
| Compound | Estimated Koc | Interpretation |
| Acetyl tributyl citrate (ATBC) | 1800 | Indicates a readiness to adsorb to suspended solids and sediments. cpsc.gov |
| Triethyl citrate (TEC) | Not specified | Not expected to adsorb significantly to suspended solids and sediment. nih.gov |
This table is for illustrative purposes and is based on data for related compounds.
Volatilization, the process of a chemical moving from a liquid or solid phase to a gaseous phase, is influenced by a compound's vapor pressure and Henry's Law constant. For this compound, specific data on these properties are not consistently available. aksci.comfishersci.com However, inferences can be drawn from related compounds.
Triethyl citrate has a low vapor pressure, and as a result, volatilization from water surfaces is not considered an important environmental fate process. nih.goveuropa.eu Similarly, for acetyl tributyl citrate (ATBC), volatilization from moist soil surfaces is not expected to be a significant fate process based on its estimated Henry's Law constant, and it is not expected to volatilize from dry soil surfaces due to its low vapor pressure. cpsc.gov Given the structural similarities, it is likely that this compound also has a low potential for volatilization from soil and water surfaces.
Table 2: Volatilization Potential of Related Citrate Esters
| Compound | Vapor Pressure/Henry's Law Constant | Interpretation |
| Triethyl citrate (TEC) | Low vapor pressure | Volatilization from water surfaces is not expected to be an important fate process. nih.goveuropa.eu |
| Acetyl tributyl citrate (ATBC) | Low vapor pressure, low estimated Henry's Law constant | Not expected to be an important fate process from moist or dry soil surfaces. cpsc.gov |
This table is for illustrative purposes and is based on data for related compounds.
Bioaccumulation is the buildup of a chemical in an organism at a concentration higher than that found in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value (generally >3) suggests a greater potential for bioaccumulation.
While a definitive Log Kow for this compound is not available in the provided search results, information on related compounds offers some insight. aksci.com For triethyl citrate, no significant potential for accumulation was identified. europa.eu However, some estimates for other citrate esters suggest a potential for bioaccumulation, although it is also noted that degradation through hydrolysis would considerably lessen this potential. mst.dk Given that this compound is expected to undergo hydrolysis to citric acid and methanol, which are readily metabolized, the potential for significant bioaccumulation is likely low.
Table 3: Bioaccumulation Potential of Related Citrate Esters
| Compound | Bioaccumulation Potential | Rationale |
| Triethyl citrate (TEC) | No significant potential identified. europa.eu | Expected to be rapidly metabolized. europa.eu |
| Other Citrate Esters | Some have a high estimated bioaccumulation potential. mst.dk | This potential is expected to be considerably less due to degradation through hydrolysis. mst.dk |
This table is for illustrative purposes and is based on data for related compounds.
Analytical Methodologies for Trimethyl Citrate
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of trimethyl citrate (B86180) from other components in a mixture. The choice of chromatographic technique often depends on the sample matrix, the required level of sensitivity, and whether qualitative or quantitative data is needed.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like trimethyl citrate. Purity assessment of this compound is commonly performed using GC, often with a flame ionization detector (FID) for quantification. Commercial suppliers of this compound routinely use GC to ensure their products meet high purity standards, often exceeding 97.5% to 98.0%. tcichemicals.comthermofisher.comavantorsciences.comtcichemicals.com
When coupled with a mass spectrometer (MS), GC-MS becomes an invaluable tool for both identifying and quantifying this compound. The mass spectrometer provides detailed structural information by fragmenting the eluted compound and analyzing the resulting mass-to-charge ratios of the fragments. The NIST WebBook provides mass spectral data for this compound, with prominent peaks observed at m/z 143 and 101. nih.govnist.gov This technique is particularly useful in metabolomics research for profiling a wide range of metabolites, including citrate derivatives, after a derivatization step like trimethylsilylation to increase volatility. mdpi.comjeol.com A study on substances from plastic food contact materials utilized GC-MS for the determination of various compounds, including triethyl citrate, a structurally similar compound, highlighting the utility of this method for analyzing plasticizers. d-nb.info
Table 1: GC and GC-MS Parameters for Citrate Derivative Analysis
| Parameter | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Typical Application | Purity assessment of this compound. tcichemicals.com | Identification and quantification in complex mixtures, metabolomics. nih.govmdpi.com |
| Detector | Flame Ionization Detector (FID). | Mass Spectrometer (MS). nih.gov |
| Derivatization | Not always required for pure samples. | Often involves trimethylsilylation (TMS) for complex biological samples. mdpi.comjeol.com |
| Key Findings | Confirms purity levels, often >98%. tcichemicals.com | Provides structural confirmation through mass fragmentation patterns. nih.gov |
| Example m/z Peaks (for this compound) | N/A | 143 (Top Peak), 101 (2nd Highest), 175 (3rd Highest). nih.gov |
This table is interactive. Click on the headers to learn more about each parameter.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing less volatile or thermally labile compounds. Reversed-phase HPLC methods have been developed for the identification and quantification of various plasticizers, including citrate esters like triethyl citrate. tandfonline.com These methods often utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. tandfonline.comnih.gov Detection is commonly achieved using a UV detector. tandfonline.comnih.gov For instance, a gradient reversed-phase HPLC method was successfully developed and validated for the determination of clindamycin (B1669177) and the excipient triethyl citrate in a tablet formulation, using UV detection at 214 nm. nih.gov
The coupling of HPLC with mass spectrometry (LC-MS) significantly enhances the analytical capabilities for citrate and its derivatives. LC-MS provides high sensitivity and selectivity, making it suitable for complex matrices such as biological fluids and pharmaceutical formulations. nih.govresearchgate.net For example, LC-MS/MS has been used for the pharmacokinetic study of acetyl triethyl citrate in rats, demonstrating its utility in metabolism studies. nih.gov Furthermore, LC-MS/MS methods have been developed for the simultaneous quantification of oxalate (B1200264) and citrate in urine and serum, which is crucial for studying kidney stone formation. nih.gov Targeted metabolomic analysis using HPLC-MS/MS has also been employed to determine organic acids, including citric acid, in honeybee venom. semanticscholar.org
Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. It is particularly well-suited for the determination of citrate and other organic acids in various samples. metrohm.comlcms.cz The United States Pharmacopeia (USP) includes an IC method with suppressed conductivity detection for the assay of citric acid/citrate and phosphate (B84403) in pharmaceutical formulations. lcms.cz This method typically employs an anion exchange column. lcms.cznih.gov
Research has demonstrated the use of IC for determining citric acid along with other organic acids in diverse matrices like cured tobacco and beverages. metrohm.comcoresta.org The technique offers good precision and recovery rates for citrate analysis. coresta.org For instance, a study on cured tobacco reported a day-to-day precision of 6.8% for citric acid with a recovery of 98.6%. coresta.org
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Spectroscopic Analytical Methods
Spectroscopic methods are instrumental in providing structural information and for the quantitative analysis of this compound.
UV/Visible spectrophotometry can be used for the quantitative determination of citrates in aqueous solutions. A direct spectrophotometric method involves measuring the absorbance of citric acid in the low UV range, typically around 209-215 nm, under acidic conditions (pH < 1.0) to suppress its dissociation. jfda-online.comresearchgate.net This approach has been validated and shown to have good linearity, precision, and accuracy for citrate concentrations in the millimolar range. jfda-online.com While direct UV detection of this compound itself is possible, the analysis of its parent compound, citric acid, is more common, especially in pharmaceutical formulations. jfda-online.comonlinescientificresearch.com Studies have also investigated the interaction of citrate with metal ions using UV-Vis spectroscopy, observing isosbestic points that indicate the formation of specific metal-citrate complexes at different pH values. researchgate.net
Table 2: UV/Visible Spectrophotometry for Citrate Analysis
| Parameter | Details | Reference |
| Principle | Measures the absorbance of citric acid at low UV wavelengths. | jfda-online.com |
| Wavelength | ~209 nm | jfda-online.com |
| pH Condition | pH < 1.0 (using HCl) to suppress citrate dissociation. | jfda-online.com |
| Concentration Range | 0.5–5.0 mmol/L | jfda-online.com |
| Linearity (r²) | 0.9999 | jfda-online.com |
| Application | Quantitative determination of citrates in oral electrolyte formulations. | jfda-online.com |
This table is interactive. Click on the headers to learn more about each parameter.
Other Quantitative and Qualitative Analytical Approaches
Beyond the primary chromatographic and spectroscopic methods, other techniques contribute to the characterization of this compound. Infrared (IR) spectroscopy is routinely used to confirm the molecular structure by identifying characteristic functional groups. For this compound, the presence of ester carbonyl stretches (around 1740 cm⁻¹) and the absence of the broad hydroxyl group band from the parent citric acid are key indicators of successful esterification. evitachem.com Commercial suppliers often provide data confirming that the infrared spectrum of their product conforms to the standard. thermofisher.comavantorsciences.com
Melting point analysis is a simple yet effective method for assessing the purity of solid compounds like this compound. The literature and supplier specifications report a melting point range of approximately 75°C to 82°C. tcichemicals.comthermofisher.comavantorsciences.comevitachem.combiosynth.comgoogle.comvwr.com A sharp melting point within this range is indicative of high purity.
Karl Fischer Titration for Water Content
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a variety of substances, including this compound. The fundamental principle of KF titration is a chemical reaction in which iodine reacts stoichiometrically with water in the presence of sulfur dioxide, an alcohol (typically methanol), and a base. gmpinsiders.com The endpoint of the titration is detected when all the water in the sample has been consumed, and a slight excess of iodine is present. gmpinsiders.com This method is favored for its precision and ability to measure both free and bound water.
The procedure for determining the water content in citric acid, a related compound, can be adapted for this compound. sigmaaldrich.com The sample is typically dissolved in a suitable solvent, and for substances with poor solubility, a buffer can be added or the titration can be performed at an elevated temperature. sigmaaldrich.com
There are two primary modes of KF titration: volumetric and coulometric.
Volumetric KF Titration: This technique is suitable for samples with a water content ranging from 0.01% to 100%. labicom.cz A standardized KF titrant is added to the sample until the endpoint is reached. The volume of titrant consumed is then used to calculate the water content. gmpinsiders.com
Coulometric KF Titration: This method is ideal for samples with trace amounts of water, typically in the range of 0.001% (10 ppm) to around 5-10%. labicom.cz In this technique, iodine is generated electrochemically in the titration cell, and the amount of charge required to reach the endpoint is directly proportional to the amount of water in the sample.
For this compound, either volumetric or coulometric KF titration can be employed depending on the expected water content. A direct titration technique is often used, where a precisely weighed sample is introduced into the titration cell. dtic.mil To ensure accuracy, the result should be corrected for the blank value of the solvent. sigmaaldrich.com In cases where direct dissolution is problematic, the KF oven method can be utilized, where the water is driven off from the sample by heating and carried into the titration cell by a dry inert gas. sigmaaldrich.com
Method Validation Parameters
Analytical method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose. The key parameters for validating a method for the analysis of this compound include linearity, accuracy, precision, and specificity.
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. In the analysis of citrate, linearity has been demonstrated over a concentration range of 1.40 to 4.46 mg/dL with a correlation coefficient (R²) of 1.00. nih.gov For related citrate compounds like triethyl citrate, linearity of the peak area response has been established over a concentration range of 0.5–5.0 mM/L. researchgate.net
Table 1: Linearity Data for Citrate Analysis
| Parameter | Value |
|---|---|
| Concentration Range | 1.40–4.46 mg/dL |
| Correlation Coefficient (R²) | 1.00 |
Data sourced from a study on citrate analysis by NMR. nih.gov
Accuracy
Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often assessed through recovery studies by spiking a sample with a known amount of the analyte. For citrate analysis, recovery studies have shown accuracies of 91.2% for low concentrations and 94.5% for high concentrations. nih.govresearchgate.net Another study reported recoveries ranging from 93% to 99.7%. nih.gov
Table 2: Accuracy Data from Spiked Recovery Studies of Citrate
| Spiked Level | Spiked Concentration (mg/dL) | Recovered Concentration (mg/dL) | % Recovery |
|---|---|---|---|
| Low | 0.68 | 0.62 | 91.2 |
| High | 3.17 | 3.00 | 94.5 |
Measurements were performed in triplicate. nih.govresearchgate.net
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV). Precision is evaluated at two levels:
Intra-assay (within-run) precision: This assesses the precision within a single analytical run. For citrate analysis, the %CV for intra-assay precision has been reported to range from 5.8% to 9.3%. nih.govlabmedica.com
Inter-assay (within-lab) precision: This evaluates the precision between different analytical runs on different days. For citrate analysis, the %CV for inter-assay precision has been reported to range from 5.2% to 9.6%. nih.govlabmedica.com
Table 3: Precision Data for Citrate Analysis
| Precision Level | Citrate Concentration | Mean (mg/dL) | Standard Deviation | %CV |
|---|---|---|---|---|
| Intra-Assay | Low | 2.1 | 0.2 | 9.3 |
| High | 3.3 | 0.2 | 5.8 | |
| Inter-Assay | Low | 2.1 | 0.2 | 9.6 |
| High | 3.2 | 0.2 | 5.2 |
Data based on multiple replicates. nih.govlabmedica.com
Specificity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the analysis of this compound, this would involve demonstrating that the method can distinguish it from other related compounds or impurities. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often used to ensure specificity. For instance, in the analysis of total and trimethyl lead, HPLC was used to separate the analyte of interest from other components in the sample matrix before detection. nih.gov
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Sustainable Trimethyl citrate (B86180) Production
The conventional synthesis of trimethyl citrate via the esterification of citric acid with methanol (B129727) often relies on catalysts like sulfuric acid or p-toluenesulfonic acid. google.com While effective, these methods can present challenges related to catalyst separation, reactor corrosion, and environmental concerns. Future research is increasingly focused on developing novel, sustainable catalytic systems that are not only efficient but also reusable and environmentally benign.
One promising avenue is the exploration of solid acid catalysts. Studies on the synthesis of similar citrate esters, such as triethyl citrate, have demonstrated the high efficacy of heterogeneous catalysts like phosphonated USY zeolites, which can achieve high conversion rates and yields under milder conditions. researchgate.net Research into adapting such zeolite-based catalysts for this compound production could lead to more sustainable manufacturing processes. Key research objectives include:
Catalyst Design: Synthesizing and testing novel solid acid catalysts (e.g., functionalized zeolites, ion-exchange resins, and metal oxides) for the esterification of citric acid with methanol. researchgate.netiucr.orgacs.org
Process Optimization: Investigating reaction kinetics and optimizing parameters such as temperature, reactant molar ratio, and catalyst loading to maximize yield and purity. researchgate.netacs.org
Catalyst Reusability: Evaluating the long-term stability and reusability of heterogeneous catalysts to improve process economics and reduce waste. researchgate.net
Green Chemistry Principles: Focusing on catalysts derived from renewable sources and processes that minimize energy consumption and by-product formation. researchgate.net
A comparative look at catalysts used for the related compound triethyl citrate provides insight into potential systems for this compound.
| Catalyst | Catalyst Type | Key Findings/Potential for this compound |
|---|---|---|
| Phosphonated USY (P-USY) Zeolite | Heterogeneous (Solid Acid) | Demonstrated high citric acid conversion (99%) and triethyl citrate yield (82%). researchgate.net Offers potential for high efficiency, easy separation, and reusability in this compound synthesis. |
| Methanesulfonic acid (MSA) | Homogeneous | Exhibited approximately 10 times the activity of Amberlyst 70 resin. acs.org Represents a highly active but potentially more difficult to separate option. |
| Amberlyst 70 (A70) | Heterogeneous (Ion-Exchange Resin) | Showed higher temperature stability and activity than previously reported Amberlyst 15. acs.org A feasible heterogeneous alternative for continuous or batch processes. |
| Zirconium(IV) dichloride oxide hydrate | Homogeneous | Has been used for the synthesis of this compound itself, indicating a potential area for further optimization. iucr.orgnih.gov |
Advanced Polymer Composites and Smart Materials Incorporating this compound
This compound is recognized for its role as a bio-based plasticizer, enhancing the flexibility and processability of polymers like polyvinyl chloride (PVC) and serving as an alternative to phthalate-based plasticizers. pmarketresearch.comevitachem.comrk-chem.com Future research will likely focus on its incorporation into more sophisticated polymer systems, including advanced composites and smart materials.
Advanced Polymer Composites: The reinforcement of thermoplastics is crucial for creating advanced films and engineering plastics. acs.org Research has shown that incorporating this compound as a comonomer in polyesters like poly(ethylene terephthalate) (PET) can create copolyesters with significantly enhanced mechanical properties, such as a high tensile strength and elongation. acs.org Future work could expand on this by:
Investigating the use of this compound in a wider range of bioplastics and recycled polymers to improve their properties and expand their applications. numberanalytics.com
Developing polymer nanocomposites where this compound acts as a plasticizer and dispersing aid for nanofillers, potentially improving mechanical, thermal, and barrier properties. numberanalytics.comacs.org
Exploring its use in creating biodegradable thermoset polymers. nih.gov
Smart Materials: Smart materials respond to external stimuli, and this compound's biocompatibility and role in forming stable emulsions make it a candidate for such applications. Potential research directions include:
Drug Delivery Systems: Developing polymer-based systems where this compound facilitates the controlled release of therapeutic agents in response to physiological triggers like pH. pmarketresearch.com
Self-Healing Materials: Investigating whether the incorporation of this compound can contribute to self-healing properties in polymer networks.
Shape-Memory Polymers: Exploring the influence of this compound as a plasticizer on the shape-memory behavior of polymers for biomedical devices or other advanced applications.
| Polymer System | Role of this compound | Observed/Potential Outcome | Reference |
|---|---|---|---|
| Poly(ethylene terephthalate) (PET) | Trifunctional Comonomer | Enhanced tensile strength (59.0 MPa) and elongation (280%). | acs.org |
| Polyvinyl chloride (PVC) | Plasticizer | Increases flexibility and durability; bio-based alternative to phthalates. | pmarketresearch.comevitachem.com |
| Citrate-Based Biomaterials (CBBs) | Monomer/Component | Creates biodegradable and biocompatible materials for regenerative medicine. | |
| Polymer Nanocomposites | Plasticizer/Dispersing Aid | Potential to improve filler dispersion and enhance mechanical/thermal properties. | numberanalytics.comacs.org |
In-depth Mechanistic Studies of Biological Interactions and Pharmacological Potential
While generally recognized as safe (GRAS) for many applications, the full spectrum of this compound's biological interactions is not completely understood. pmarketresearch.com Its structural similarity to citric acid, a key component of cellular metabolism, suggests it may participate in or modulate biological pathways. Future research should pursue a deeper mechanistic understanding of these interactions.
Key areas for investigation include:
Antimicrobial Activity: Research has indicated that this compound can be used to synthesize citrate-functionalized ciprofloxacin (B1669076) conjugates with enhanced antimicrobial activity. iucr.orgnih.gov Further studies could explore its intrinsic antimicrobial properties against a wider range of pathogens and its potential as a natural preservative.
Enzyme Inhibition: Early studies have suggested potential biological activities such as the inhibition of monoamine oxidase-B enzymes, which could have implications for medicinal chemistry. evitachem.com This warrants further investigation to confirm and characterize such effects.
Cellular Metabolism: In-depth studies are needed to clarify how this compound is metabolized by cells and if it can influence metabolic pathways involving citric acid derivatives.
Pharmacokinetics: For its use in drug delivery, detailed pharmacokinetic studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile when used as a carrier molecule. starskychemical.com
Comprehensive Environmental Impact Assessments and Life Cycle Analysis
The push for sustainable and "green" chemicals necessitates a thorough evaluation of their entire life cycle, from production to disposal. lifecycleinitiative.org this compound is often positioned as an eco-friendly alternative to other plasticizers, but comprehensive data is needed to substantiate these claims. pmarketresearch.comlifecycleinitiative.org
Future research must involve:
Life Cycle Assessment (LCA): Conducting a full LCA for this compound, encompassing raw material extraction, chemical synthesis, use phase, and end-of-life scenarios (e.g., recycling, biodegradation). lifecycleinitiative.org This would quantify its environmental footprint in terms of global warming potential, ecotoxicity, and other impact categories. researchgate.net
Biodegradation Studies: While considered biodegradable, detailed studies are needed to determine its degradation rates and pathways in various environments (e.g., soil, aquatic systems). lgcstandards.com This is crucial as some citrate esters, like tributyl citrate, may biodegrade more slowly and pose potential environmental risks.
Ecotoxicity Profiling: The environmental impact of this compound has not been fully investigated. lgcstandards.comaksci.com Comprehensive ecotoxicological studies on various organisms are required to establish its environmental safety profile.
The importance of a full life cycle perspective is highlighted by the tiered framework used to assess chemical alternatives.
| Assessment Tier | Focus | Relevance to this compound |
|---|---|---|
| Pre-Screening | Function-related decision rules | Establishing that this compound is a functionally equivalent plasticizer to the chemical it replaces. |
| Tier 1 | Rapid risk screening for consumer use stage | Assessing emissions and toxicity during the use of products containing this compound (e.g., medical tubing, food packaging). |
| Tier 2 | Chemical supply chain impacts | Evaluating the environmental impacts of different synthesis routes (e.g., traditional vs. novel catalytic systems). |
| Tier 3 | Full product life cycle impacts | Analyzing impacts from raw material to disposal for products plasticized with this compound versus alternatives. |
Integration of Artificial Intelligence and Machine Learning in Predicting this compound Properties and Applications
The complexity of chemical and material science offers a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). mdpi.commdpi.com These computational tools can accelerate the discovery and optimization of materials and processes by predicting properties from chemical structures. pnas.orgnih.gov
For this compound, AI and ML could be transformative in several areas:
Polymer Formulation: ML models can predict the properties of polymer composites (e.g., mechanical strength, glass transition temperature) based on the concentration of this compound and other components. mdpi.compnas.org This can rapidly identify optimal formulations for specific applications, reducing the need for extensive trial-and-error experimentation.
Toxicity and Biodegradability Prediction: AI models, trained on large datasets of chemical structures and toxicological data, can predict the potential toxicity and biodegradability of this compound and its derivatives. researchgate.net This can guide the design of even safer and more environmentally friendly alternatives.
Catalyst Discovery: Machine learning can be used to screen potential catalysts and predict their performance in the synthesis of this compound, speeding up the development of novel, sustainable production methods.
Process Optimization: AI algorithms can analyze complex datasets from manufacturing processes to identify key parameters for optimizing yield, purity, and energy efficiency. mdpi.com
Recent advancements show that ML models can predict polymer biodegradability with over 82% accuracy using only chemical structure descriptors, highlighting the potential of these data-driven approaches. pnas.org
Q & A
Q. What are the standard methods for synthesizing and characterizing trimethyl citrate in laboratory settings?
this compound is typically synthesized via esterification of citric acid with methanol using acid catalysts (e.g., sulfuric acid). Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm esterification (e.g., methyl proton peaks at δ 3.6–3.8 ppm) and gas chromatography (GC) to assess purity . For reproducibility, ensure stoichiometric ratios and reaction times are optimized, and document catalyst concentrations and temperature conditions .
Q. How can researchers verify the purity of this compound for experimental use?
Purity verification requires a combination of techniques:
- HPLC or GC : Quantify impurities using reverse-phase chromatography or GC with flame ionization detection .
- Melting point analysis : Compare observed melting points (75–78°C) with literature values .
- Spectroscopic methods : Use FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl groups from unreacted citric acid .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
Conflicting stability data often arise from differences in experimental design. To address this:
- Controlled degradation studies : Conduct accelerated stability tests at elevated temperatures (e.g., 40–60°C) and pH ranges (2–12), monitoring degradation products via LC-MS .
- Statistical analysis : Use ANOVA to compare degradation rates across conditions and identify outliers .
- Cross-validation : Replicate published protocols precisely, ensuring solvent systems and instrumentation match original studies .
Q. How can researchers optimize this compound’s role as a plasticizer or chelating agent in polymer or biochemical systems?
Methodological approaches include:
- Dose-response experiments : Vary this compound concentrations (e.g., 0.1–5% w/w in polymers) and measure mechanical properties (tensile strength, elasticity) or chelation efficiency via UV-Vis spectroscopy .
- Compatibilizer screening : Test additives (e.g., polyethylene glycol) to enhance miscibility in hydrophobic matrices .
- Computational modeling : Use molecular dynamics simulations to predict interaction energies with target ions (e.g., Fe³⁺) or polymer chains .
Q. What analytical challenges arise when quantifying trace metabolites of this compound in biological systems, and how can they be mitigated?
Challenges include low analyte concentration and matrix interference. Solutions involve:
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites .
- High-resolution mass spectrometry (HRMS) : Employ Orbitrap or Q-TOF systems for accurate mass identification of metabolites (e.g., demethylated derivatives) .
- Internal standards : Spike deuterated analogs (e.g., d₃-trimethyl citrate) to correct for recovery variations .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in this compound’s reported solubility across solvents?
- Solvent purity : Verify solvent water content via Karl Fischer titration, as hygroscopic solvents (e.g., DMSO) can alter solubility .
- Standardized protocols : Adopt IUPAC guidelines for solubility testing, including equilibration times and agitation methods .
- Cross-lab validation : Collaborate with independent labs to replicate results, ensuring instrumentation calibration is consistent .
Q. What ethical and documentation practices are critical when publishing this compound research?
- Data transparency : Deposit raw NMR, chromatographic, and spectral data in repositories like Figshare or Zenodo .
- Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) that may influence experimental outcomes .
- Reproducibility checklists : Follow journal-specific guidelines (e.g., STAR Methods) to detail reagents, equipment, and statistical thresholds .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
